4-Hydroxycyclophosphamide

Vue d'ensemble

Description

4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is formed through the metabolic activation of cyclophosphamide by cytochrome P450 enzymes in the liver . It plays a crucial role in the therapeutic effects of cyclophosphamide, particularly in its anticancer and immunosuppressive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxycyclophosphamide is synthesized from cyclophosphamide through enzymatic hydroxylation. The process involves the use of cytochrome P450 enzymes, which convert cyclophosphamide into this compound . This reaction typically occurs in the liver and involves the addition of a hydroxyl group to the cyclophosphamide molecule.

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts such as unspecific peroxygenases from fungi like Marasmius rotula. These enzymes can efficiently hydroxylate cyclophosphamide to produce this compound with high yield and purity . The reaction conditions include the use of sodium acetate buffer and continuous supply of hydrogen peroxide .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxycyclophosphamide undergoes several chemical reactions, including:

Oxidation: It can be further oxidized to form 4-ketocyclophosphamide.

Tautomerization: It partially tautomerizes into aldophosphamide.

Hydrolysis: It is hydrolyzed by cellular enzymes to form phosphoramide mustard and acrolein.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.

Tautomerization and Hydrolysis: These reactions occur spontaneously under physiological conditions and are facilitated by cellular enzymes.

Major Products:

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetic studies have documented the metabolism and elimination profiles of 4-hydroxycyclophosphamide in various patient populations. For instance, a study focused on patients with glomerulonephritis highlighted differences in drug disposition compared to cancer patients, emphasizing the need for tailored dosing strategies based on individual patient characteristics such as race, gender, and genetic variability .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Elimination Half-Life | 0.78 ± 0.61 hours | |

| Bioavailability (IV vs. Oral) | Equal for both routes | |

| Cmax (IV) | 4.95 ± 2.25 μg/mL | |

| Cmax (IP) | 5.39 ± 2.77 μg/mL | |

| Cmax (Oral) | 3.20 ± 1.81 μg/mL |

Therapeutic Drug Monitoring

The quantification of this compound in plasma is crucial for therapeutic drug monitoring. Analytical methods such as high-performance liquid chromatography-tandem mass spectrometry have been validated to measure this metabolite accurately, allowing clinicians to adjust cyclophosphamide dosing based on individual pharmacokinetic profiles .

Table 2: Analytical Methods for Measuring this compound

| Method | Sensitivity (LLOQ) | Sample Type | Reference |

|---|---|---|---|

| LC-MS/MS | 2.5 ng/mL | Plasma | |

| UPLC-MS/MS | 2.5 ng/mL | Dried Blood Spots | |

| HPLC | Varies by study | Plasma |

Cancer Treatment

This compound is primarily utilized in oncology due to its cytotoxic properties against various cancers, including breast and ovarian carcinomas. Its effectiveness has been demonstrated in numerous clinical trials that assess the outcomes of cyclophosphamide-based regimens .

Case Studies

- Cyclophosphamide in Hematopoietic Stem Cell Transplantation : A study involving patients undergoing autologous stem cell transplantation showed that monitoring levels of this compound could correlate with treatment efficacy and toxicity profiles .

- Use in Glomerulonephritis : Research has indicated that cyclophosphamide, through its active metabolite, can be effective in treating glomerulonephritis associated with systemic lupus erythematosus, highlighting its application beyond oncology .

- Veterinary Applications : In veterinary medicine, studies have shown that the bioavailability of this compound is comparable across different administration routes in dogs with lymphoma, supporting its use in animal oncology .

Mécanisme D'action

4-Hydroxycyclophosphamide exerts its effects through several mechanisms:

DNA Alkylation: It forms covalent bonds with the N7 site on the guanine base of DNA, leading to cross-links and DNA strand breaks.

Apoptosis Induction: The DNA damage caused by this compound triggers apoptosis, a programmed cell death pathway.

Metabolic Activation: It is converted into aldophosphamide, which is further metabolized into phosphoramide mustard and acrolein.

Comparaison Avec Des Composés Similaires

Cyclophosphamide: The parent compound that is metabolized into 4-Hydroxycyclophosphamide.

Mafosfamide: Another oxazaphosphorine compound that is metabolized into this compound.

Ifosfamide: A structural analog of cyclophosphamide with similar metabolic pathways.

Uniqueness: this compound is unique due to its role as the primary active metabolite of cyclophosphamide and mafosfamide. Its ability to form DNA cross-links and induce apoptosis makes it a potent anticancer agent . Additionally, its production through enzymatic hydroxylation offers a high-yield and efficient method for generating this important compound .

Activité Biologique

4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide (CPA), an alkylating agent widely used in chemotherapy. Understanding the biological activity of 4-OH-CPA is crucial for optimizing therapeutic efficacy and minimizing toxicity in cancer treatment. This article reviews the biological mechanisms, pharmacokinetics, and clinical implications associated with 4-OH-CPA, supported by relevant studies and data.

Pharmacokinetics

The pharmacokinetic profile of 4-OH-CPA varies significantly based on administration routes and patient characteristics. Studies have shown that:

- Bioavailability : The bioavailability of 4-OH-CPA remains consistent whether cyclophosphamide is administered orally or intravenously, indicating interchangeable routes without substantial differences in metabolite concentrations .

- Half-life and Clearance : In patients with glomerulonephritis, pharmacokinetic parameters such as half-life and clearance rates for 4-OH-CPA were influenced by clinical variables like serum albumin levels and urinary protein excretion .

Case Study Overview

A variety of clinical studies have examined the effects of 4-OH-CPA in different patient populations. Here are some notable findings:

- Cancer Patients : In a study involving patients undergoing cyclophosphamide treatment for various cancers, plasma concentrations of 4-OH-CPA were monitored during infusions. Results indicated that higher levels of this metabolite correlated with increased therapeutic effects but also heightened myelosuppression risk .

- Lupus Nephritis : Research focusing on patients with lupus nephritis demonstrated that altered pharmacokinetics significantly affected the disposition of both cyclophosphamide and its active metabolite, emphasizing the need for personalized dosing strategies based on individual patient profiles .

- Animal Studies : In male rats treated with cyclophosphamide, plasma concentrations of 4-OH-CPA were directly correlated with observed cytotoxicity levels, reinforcing the metabolite's role in mediating both therapeutic and adverse effects .

Toxicity Profile

While 4-OH-CPA is less cytotoxic at physiological pH compared to phosphoramide mustard, it can still contribute to significant toxicity through its conversion into acrolein, a by-product known for causing bladder toxicity . The balance between therapeutic efficacy and toxicity remains a critical consideration in treatment protocols.

Data Summary Table

The following table summarizes key pharmacokinetic parameters and clinical findings related to this compound:

Propriétés

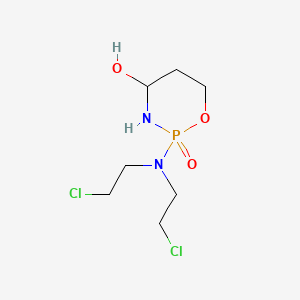

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANONBLIHMVXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960669 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40277-05-2 | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40277-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.